N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted at position 3 with a 2-chlorobenzyl group, at position 8 with a methyl group, and at position 5 with an acetamide moiety linked to a 3-chloro-4-fluorophenyl group. Its molecular formula is C₂₇H₁₉Cl₂F₂N₃O₂, with an average molecular mass of 534.37 g/mol.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2FN4O2/c1-15-6-9-22-18(10-15)24-25(26(35)32(14-30-24)12-16-4-2-3-5-19(16)27)33(22)13-23(34)31-17-7-8-21(29)20(28)11-17/h2-11,14H,12-13H2,1H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAUQSNKJXFLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC(=C(C=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₅ClF₂N₄O
- Molecular Weight : 368.80 g/mol
- IUPAC Name : this compound
The presence of multiple functional groups suggests diverse interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
| Klebsiella pneumoniae | 0.125 |
These results suggest that the compound exhibits potent antibacterial properties comparable to established antibiotics .
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : It binds to DNA, disrupting replication and transcription processes.
- Protein Binding : The compound demonstrates strong binding affinity for proteins such as bovine serum albumin (BSA), which may enhance its bioavailability and efficacy .
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Antibacterial Efficacy : A study conducted by Sanchez-Sancho et al. evaluated a series of derivatives based on this compound, confirming its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Research published in the Journal of Medicinal Chemistry reported that derivatives of this compound induced apoptosis in cancer cells through mitochondrial pathways, which could lead to the development of new anticancer therapies .
Scientific Research Applications
The compound has been investigated for its pharmacological properties, particularly in the following areas:
-
Anticancer Activity :
- Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimido[5,4-b]indole framework is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case studies have shown that derivatives of this compound can effectively target specific cancer pathways, suggesting potential use in targeted cancer therapies.
-
Antimicrobial Properties :
- The compound has demonstrated activity against various bacterial strains. Research indicates that similar compounds can disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to antimicrobial effects.
- In vitro studies have highlighted its effectiveness against resistant strains of bacteria, which is crucial given the rise of antibiotic resistance.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been studied for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
- Preliminary data suggest that N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide could be evaluated further for its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
A closely related analog, 2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl]-N-(2-fluorophenyl)acetamide (), differs only in the acetamide substituent (2-fluorophenyl vs. 3-chloro-4-fluorophenyl).
Table 1: Substituent and Physicochemical Comparison
| Compound | Acetamide Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3-Chloro-4-fluorophenyl | C₂₇H₁₉Cl₂F₂N₃O₂ | 534.37 |
| Analog () | 2-Fluorophenyl | C₂₇H₂₀Cl₂FN₃O₂ | 532.33 |
Key Differences:
- Halogenation Pattern : The target compound introduces a chlorine at the meta position and fluorine at the para position on the phenyl ring, increasing electronegativity and lipophilicity (higher logP) compared to the 2-fluorophenyl analog.
Core Heterocycle Modifications
3-Chloro-N-phenyl-phthalimide () shares a halogenated aromatic system but features a phthalimide core instead of pyrimidoindole. Phthalimides are known for polymer synthesis, while pyrimidoindoles are often explored in drug discovery due to their planar, heteroaromatic structure. The pyrimidoindole core in the target compound may enhance π-π stacking interactions in biological targets compared to the less conjugated phthalimide system .
Structural Characterization Techniques
The SHELX system () and enantiomorph-polarity analysis () are critical for resolving crystal structures of complex heterocycles. For the target compound, X-ray crystallography would clarify the orientation of the 2-chlorobenzyl and 3-chloro-4-fluorophenyl groups, aiding in structure-activity relationship (SAR) studies .
Research Findings and Implications
- Synthetic Challenges : The 3-chloro-4-fluorophenyl group may complicate synthesis due to regioselectivity issues during coupling reactions, compared to simpler halogenated analogs.
- Drug-Likeness : The increased halogen content improves membrane permeability but may reduce aqueous solubility, necessitating formulation optimization.
- SAR Hypotheses : Substitution at the 3-chloro-4-fluorophenyl position could enhance target engagement in enzymes requiring halogen bonding (e.g., kinase inhibitors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
